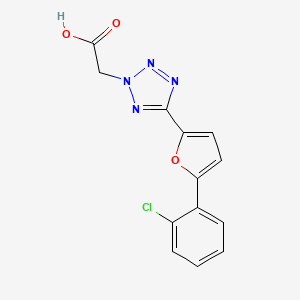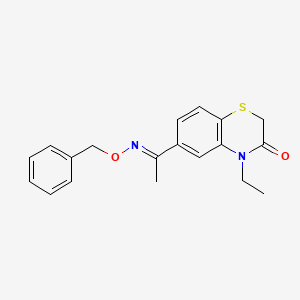
4-Ethyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one is a complex organic compound that belongs to the class of benzothiazines This compound is characterized by its unique structure, which includes an ethyl group, a phenylmethoxyimino group, and a benzothiazinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzothiazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazinone core.
Introduction of the Ethyl Group: The ethyl group is introduced through alkylation reactions using ethylating agents.
Addition of the Phenylmethoxyimino Group: This step involves the reaction of the intermediate compound with phenylmethoxyimino reagents under specific conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
4-Ethyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the phenylmethoxyimino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
4-Ethyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 4-Ethyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to its biological activity.
相似化合物的比较
4-Ethyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one can be compared with other similar compounds, such as:
Benzothiazines: Compounds with similar core structures but different substituents.
Phenylmethoxyimino Derivatives: Compounds with similar functional groups but different core structures.
属性
CAS 编号 |
91119-91-4 |
|---|---|
分子式 |
C19H20N2O2S |
分子量 |
340.4 g/mol |
IUPAC 名称 |
4-ethyl-6-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C19H20N2O2S/c1-3-21-17-11-16(9-10-18(17)24-13-19(21)22)14(2)20-23-12-15-7-5-4-6-8-15/h4-11H,3,12-13H2,1-2H3/b20-14+ |
InChI 键 |
UKUHGAKUEBRUOQ-XSFVSMFZSA-N |
手性 SMILES |
CCN1C(=O)CSC2=C1C=C(C=C2)/C(=N/OCC3=CC=CC=C3)/C |
规范 SMILES |
CCN1C(=O)CSC2=C1C=C(C=C2)C(=NOCC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


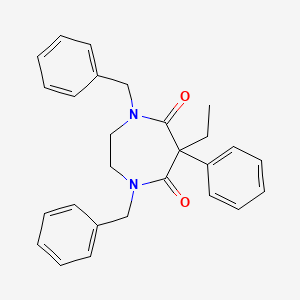
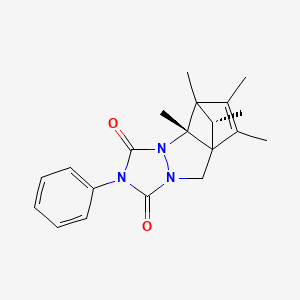
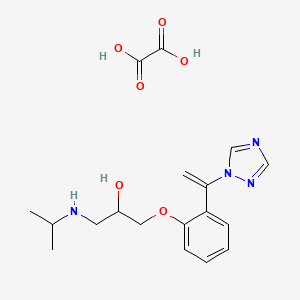
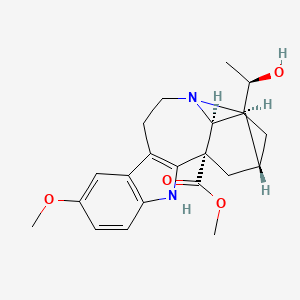

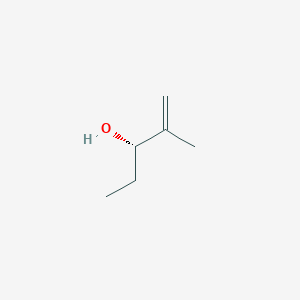
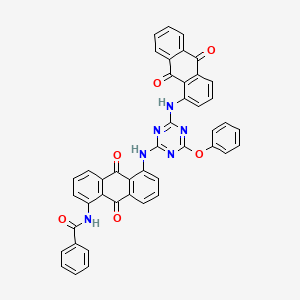
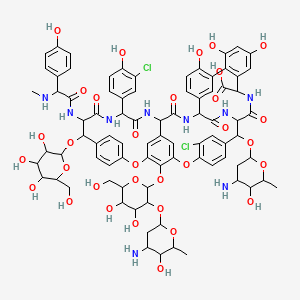
![phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B12740850.png)
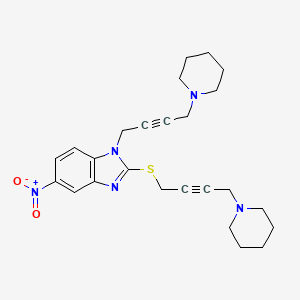
![2-[2-hydroxyethyl-[3-[(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)amino]propyl]amino]ethanol](/img/structure/B12740860.png)
